molecular formula C19H18ClN3O B2370154 2-(4-chlorophenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone CAS No. 1396886-08-0

2-(4-chlorophenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone

Cat. No. B2370154
CAS RN: 1396886-08-0
M. Wt: 339.82
InChI Key: JOYHYILPYUYUDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C19H18ClN3O and its molecular weight is 339.82. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Compounds similar to 2-(4-chlorophenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone have demonstrated promising antibacterial and antifungal properties. A study by Gan, Fang, & Zhou (2010) on azole-containing piperazine derivatives found significant antimicrobial efficacy, comparable to standard drugs like chloramphenicol and fluconazole.

  • Another research by Mistry & Desai (2006) highlights the antimicrobial activity of azetidinones and thiazolidinones, synthesized by reacting Schiff base derivatives with chloroacetyl chloride. These compounds exhibited effective antibacterial activity against various bacteria including Staphylococcus aureus and Escherichia coli.

Heme Oxygenase Inhibition

  • A study by Roman et al. (2010) explored the inhibition of heme oxygenases using derivatives of 1‐aryl‐2‐(1H‐imidazol‐1‐yl/1H‐1,2,4‐triazol‐1‐yl)ethanones. The compounds showed potent inhibition, indicating their potential in pharmacological and therapeutic applications.

Anti-Inflammatory and Analgesic Activities

  • Research by Kalsi et al. (1990) on indolyl azetidinones revealed their anti-inflammatory properties. These compounds were compared with non-steroidal anti-inflammatory drugs (NSAIDS) for their effectiveness.

  • Kumar and Singh's 2020 study Kumar & Singh (2020) synthesized heterocyclic compounds with anti-inflammatory and analgesic properties, starting from 2-chloro-1-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl) ethanone.

Synthesis and Characterization

  • A variety of derivatives of 1H-benzimidazoles have been synthesized and characterized for their potential applications. For instance, a study by Ansari & Lal (2009) synthesized azetidin-2-ones with benzimidazole derivatives and evaluated their antimicrobial activity.

  • The synthesis and antimicrobial activity of novel compounds based on the benzimidazole structure were also examined by Reddy & Reddy (2010). These compounds showed promising results against gram-positive and gram-negative bacteria.

properties

IUPAC Name

2-(4-chlorophenyl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O/c1-12-2-7-16-17(8-12)22-19(21-16)14-10-23(11-14)18(24)9-13-3-5-15(20)6-4-13/h2-8,14H,9-11H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYHYILPYUYUDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone

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